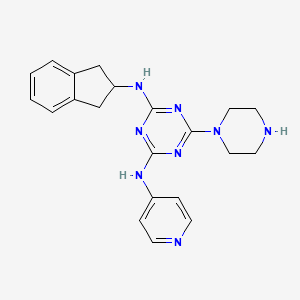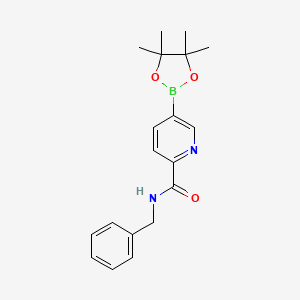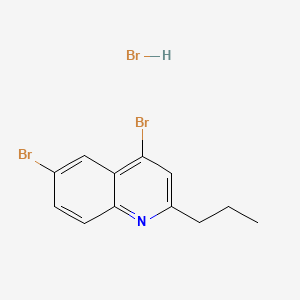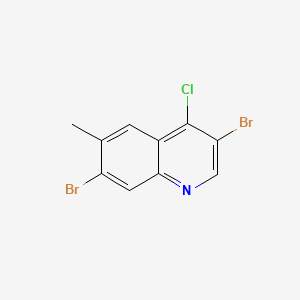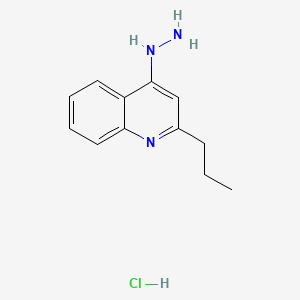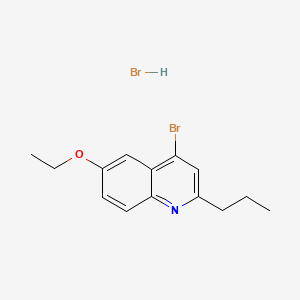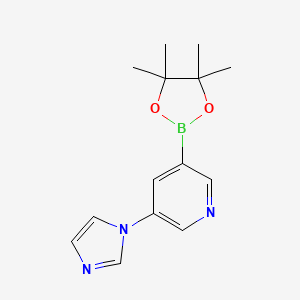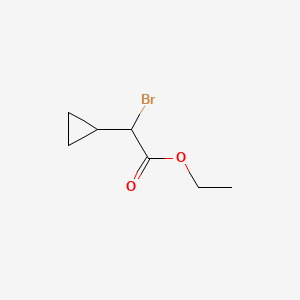
Ethyl 2-bromo-2-cyclopropylacetate
Overview
Description
Ethyl 2-bromo-2-cyclopropylacetate is a chemical compound with the molecular formula C7H11BrO2 and a molecular weight of 207.07 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3 . This indicates that the molecule consists of a bromo-cyclopropyl group attached to an acetate group via a carbon atom. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored in a freezer .Scientific Research Applications
Bromophenol derivatives with cyclopropyl moiety, synthesized from reactions including ethyl diazoacetate, show potential as inhibitors for cytosolic carbonic anhydrase and acetylcholinesterase enzymes. This finding is significant for treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
A novel rearrangement of 2-bromo-1-(bromomethyl)ethyl esters into 2-oxopropyl derivatives has been reported, which involves a transient dioxolane intermediate. This discovery provides insights into the transformation mechanisms of these compounds (Alliot et al., 2013).
Cyclopropanation of unsaturated sugars with ethyl diazoacetate and a metal catalyst leads to ester-substituted 1,2-C-methylene carbohydrates. This process includes the ring opening of the cyclopropane, offering applications in carbohydrate chemistry (Hoberg & Claffey, 1996).
Advanced syntheses of cyclopropylideneacetates, which are versatile multifunctional building blocks for organic synthesis, have been developed. These compounds are important for a variety of synthetic applications (Limbach et al., 2004).
Ethyl 7-bromo-1-cyclopropyl-6,8-difluoro-4-quinolone-3-carboxylate has been identified as a key intermediate for divergent synthesis of various C7-substituted fluoroquinolones, potent topoisomerase II inhibitors with clinical applications (Zhang et al., 2010).
A study involving the thermal reaction of ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate with a coenzyme NADH model shows the formation of various cyclopropane derivatives, indicating complex reaction pathways (Fang et al., 2006).
The facile synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate demonstrates the versatility of these compounds in generating functionally diverse molecules (Ge et al., 2006).
Synthesis and inhibition effects of dimethoxybromophenol derivatives incorporating cyclopropane moieties on carbonic anhydrase isoenzymes highlight the potential of these compounds in therapeutic applications (Boztaş et al., 2015).
Safety and Hazards
Ethyl 2-bromo-2-cyclopropylacetate is classified as dangerous . It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
ethyl 2-bromo-2-cyclopropylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAPHOMYBWYDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657919 | |
| Record name | Ethyl bromo(cyclopropyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200828-74-5 | |
| Record name | Ethyl bromo(cyclopropyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-bromo-2-cyclopropylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

